Cas no 1553622-26-6 (2-(Methylamino)-1-(oxan-2-yl)ethan-1-one)

2-(Methylamino)-1-(oxan-2-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-(methylamino)-1-(oxan-2-yl)ethan-1-one
- 1553622-26-6
- EN300-1844105
- 2-(Methylamino)-1-(oxan-2-yl)ethan-1-one
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- Inchi: 1S/C8H15NO2/c1-9-6-7(10)8-4-2-3-5-11-8/h8-9H,2-6H2,1H3
- InChI Key: KBAMVANLTPIDNW-UHFFFAOYSA-N
- SMILES: O1CCCCC1C(CNC)=O
Computed Properties
- Exact Mass: 157.110278721g/mol
- Monoisotopic Mass: 157.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3Ų
- XLogP3: 0.3
2-(Methylamino)-1-(oxan-2-yl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1844105-0.1g |
2-(methylamino)-1-(oxan-2-yl)ethan-1-one |
1553622-26-6 | 0.1g |
$1031.0 | 2023-09-19 | ||
Enamine | EN300-1844105-1.0g |
2-(methylamino)-1-(oxan-2-yl)ethan-1-one |
1553622-26-6 | 1g |
$1172.0 | 2023-06-03 | ||
Enamine | EN300-1844105-5.0g |
2-(methylamino)-1-(oxan-2-yl)ethan-1-one |
1553622-26-6 | 5g |
$3396.0 | 2023-06-03 | ||
Enamine | EN300-1844105-1g |
2-(methylamino)-1-(oxan-2-yl)ethan-1-one |
1553622-26-6 | 1g |
$1172.0 | 2023-09-19 | ||
Enamine | EN300-1844105-0.25g |
2-(methylamino)-1-(oxan-2-yl)ethan-1-one |
1553622-26-6 | 0.25g |
$1078.0 | 2023-09-19 | ||
Enamine | EN300-1844105-0.5g |
2-(methylamino)-1-(oxan-2-yl)ethan-1-one |
1553622-26-6 | 0.5g |
$1124.0 | 2023-09-19 | ||
Enamine | EN300-1844105-10.0g |
2-(methylamino)-1-(oxan-2-yl)ethan-1-one |
1553622-26-6 | 10g |
$5037.0 | 2023-06-03 | ||
Enamine | EN300-1844105-2.5g |
2-(methylamino)-1-(oxan-2-yl)ethan-1-one |
1553622-26-6 | 2.5g |
$2295.0 | 2023-09-19 | ||
Enamine | EN300-1844105-0.05g |
2-(methylamino)-1-(oxan-2-yl)ethan-1-one |
1553622-26-6 | 0.05g |
$983.0 | 2023-09-19 | ||
Enamine | EN300-1844105-10g |
2-(methylamino)-1-(oxan-2-yl)ethan-1-one |
1553622-26-6 | 10g |
$5037.0 | 2023-09-19 |
2-(Methylamino)-1-(oxan-2-yl)ethan-1-one Related Literature
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
Additional information on 2-(Methylamino)-1-(oxan-2-yl)ethan-1-one
Introduction to 2-(Methylamino)-1-(oxan-2-yl)ethan-1-one (CAS No. 1553622-26-6)
2-(Methylamino)-1-(oxan-2-yl)ethan-1-one, also known by its CAS number 1553622-26-6, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound belongs to the class of heterocyclic compounds, specifically featuring a six-membered ring structure with oxygen and nitrogen atoms. Its molecular formula is C8H14N2O, and it has a molecular weight of 148.4 g/mol.
The structure of 2-(Methylamino)-1-(oxan-2-yl)ethan-1-one consists of a methylamino group (-CH3NH-) attached to a ketone group (C=O), which is further connected to an oxane ring (a six-membered ether ring). This combination of functional groups makes the compound versatile in terms of reactivity and potential for further chemical modifications. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive molecules, particularly in the pharmaceutical industry.
One of the most notable aspects of this compound is its ability to participate in various nucleophilic and electrophilic reactions due to the presence of the ketone and methylamino groups. For instance, the ketone group can undergo condensation reactions, such as the formation of imines or enamines, which are crucial steps in peptide synthesis. On the other hand, the methylamino group can act as a nucleophile, enabling the compound to participate in substitution reactions or form hydrogen bonds with other molecules.
In terms of physical properties, 2-(Methylamino)-1-(oxan-2-yl)ethan-1-one is typically a white crystalline solid with a melting point around 90°C. It is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in organic synthesis where precise control over solubility and reactivity is required.
Recent research has focused on optimizing the synthesis of this compound to improve yield and reduce costs. Traditional methods involve multi-step processes that often require expensive reagents or harsh reaction conditions. However, advancements in catalytic chemistry have led to the development of more efficient routes, such as using transition metal catalysts or microwave-assisted synthesis techniques.
The application of CAS No. 1553622-26-6 extends beyond pharmaceuticals into areas such as agrochemicals and specialty chemicals. For example, it has been explored as a potential precursor for herbicides due to its ability to inhibit specific enzymes involved in plant metabolism. Additionally, its role as an intermediate in the synthesis of bioactive peptides has been extensively studied, with promising results indicating its potential use in developing new therapeutic agents.
In conclusion, 2-(Methylamino)-1-(oxan-2-yl)ethan-1-one (CAS No. 1553622-26-6) is a versatile compound with significant potential across multiple industries. Its unique structure and reactivity make it an invaluable tool in organic synthesis, particularly in the development of bioactive molecules. As research continues to uncover new applications and optimize synthetic methods, this compound is likely to play an increasingly important role in both academic and industrial settings.
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